molecular formula C20H21FN2O2 B2659239 (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one CAS No. 609792-94-1

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2659239
CAS No.: 609792-94-1
M. Wt: 340.398
InChI Key: ISSXBDYADXMRBZ-MDZDMXLPSA-N
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Description

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group, which are connected through a piperazine ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Synthesis of the Propenone Moiety: The next step involves the synthesis of the propenone moiety by reacting 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form (E)-3-(3-fluorophenyl)prop-2-en-1-one.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the propenone moiety under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-chlorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of a fluorine atom.

    (E)-3-(3-bromophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

(E)-3-(3-fluorophenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-25-19-8-3-2-7-18(19)22-11-13-23(14-12-22)20(24)10-9-16-5-4-6-17(21)15-16/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXBDYADXMRBZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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